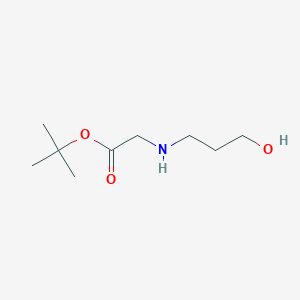![molecular formula C11H17NOS B7862875 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol](/img/structure/B7862875.png)
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is an organic compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . This compound features a benzyl group substituted with a methylsulfanyl group and an aminoethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves the reaction of 4-methylsulfanylbenzyl chloride with methylamine, followed by the addition of ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler benzylamine derivative.
Substitution: The aminoethanol moiety can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted aminoethanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[Methyl-(4-methylsulfanyl-phenyl)-amino]-ethanol
- 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-propanol
- 2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-butanol
Uniqueness
2-[Methyl-(4-methylsulfanyl-benzyl)-amino]-ethanol stands out due to its unique combination of a benzyl group with a methylsulfanyl substituent and an aminoethanol moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[methyl-[(4-methylsulfanylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-12(7-8-13)9-10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSJJUNJDQNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862822.png)
![2-[(2,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862823.png)
![2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862830.png)
![2-[(3-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862845.png)
![2-[(2,6-Dichloro-benzyl)-methyl-amino]-ethanol](/img/structure/B7862852.png)
![2-[(2-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862872.png)
![2-[(3-Bromo-benzyl)-methyl-amino]-ethanol](/img/structure/B7862876.png)
![2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile](/img/structure/B7862879.png)


amino]-1-ethanol](/img/structure/B7862896.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-ethylethanamine](/img/structure/B7862905.png)
